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Compound of Interest

Compound Name: 1-Methyl-2-(2-nitrovinyl)-1h-pyrrole

CAS No.: 3156-50-1

Cat. No.: B1587909

Get Quote

Executive Summary
Nitrovinylpyrroles represent a specialized class of pharmacophores characterized by a pyrrole

ring conjugated to a nitroalkene side chain. This structural motif acts as a potent Michael

acceptor, enabling covalent interactions with nucleophilic cysteine residues in biological

targets. While historically overshadowed by nitrofurans, nitrovinylpyrroles have re-emerged as

promising scaffolds for antifungal, antibacterial, and anticancer therapeutics due to their dual

mechanism of action: covalent enzyme inhibition and oxidative stress induction.

Chemical Foundation & Reactivity
1.1 Structural Properties
The core structure, 2-(2-nitrovinyl)pyrrole, features a highly polarized

-system. The electron-rich pyrrole ring donates electron density to the electron-deficient
nitrovinyl group. However, the strong electron-withdrawing nature of the nitro group makes the

-carbon (relative to the nitro group) highly electrophilic.

Lipophilicity (LogP): Typically ranges from 1.5 to 2.5, facilitating membrane permeability.
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Electronic Character: The nitrovinyl moiety (

) serves as a "warhead" for soft nucleophiles (thiols).

1.2 Mechanism of Action (MOA)
The biological activity of nitrovinylpyrroles is driven by two distinct pathways:

Covalent Modification (Irreversible Inhibition): The

-carbon of the vinyl group undergoes a Michael addition with thiol (

) groups of cysteine residues in critical enzymes (e.g., tyrosine phosphatases, tubulin, or
fungal respiratory enzymes).

Redox Cycling: The nitro group can be enzymatically reduced to a nitro-radical anion, which

then transfers an electron to molecular oxygen, generating superoxide anions (

). This leads to oxidative stress and DNA damage in the target pathogen.
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Caption: Dual mechanistic pathway showing covalent enzyme inhibition via Michael addition

and oxidative stress generation via redox cycling.
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Synthesis Strategy: The Modified Henry Reaction
The most robust route to 2-(2-nitrovinyl)pyrrole is the Knoevenagel-type condensation (often

cited as a Henry reaction variant) between pyrrole-2-carboxaldehyde and nitromethane.

Critical Note on Causality: Standard basic conditions (e.g., NaOH) often lead to polymerization

of the electron-rich pyrrole. Therefore, a buffered acidic catalyst system (Ammonium

Acetate/Acetic Acid) or a mild base is required to preserve the heterocycle while activating the

aldehyde.

Protocol: Synthesis of 2-(2-nitrovinyl)pyrrole
This protocol is self-validating via TLC monitoring and distinct color change (yellow precipitate).

Reagents:

Pyrrole-2-carboxaldehyde (10 mmol, 0.95 g)

Nitromethane (excess, 5 mL - acts as solvent/reagent)

Ammonium Acetate (catalyst, 2 mmol, 0.15 g)

Solvent: Glacial Acetic Acid (optional, if nitromethane volume is reduced) or Ethanol.

Step-by-Step Methodology:

Setup: In a 50 mL round-bottom flask equipped with a drying tube (CaCl₂), dissolve pyrrole-

2-carboxaldehyde in nitromethane.

Activation: Add ammonium acetate. If solubility is poor, add 2-3 mL of glacial acetic acid.

Reaction: Heat the mixture to 80°C for 2–4 hours.

Checkpoint: The solution will darken from pale yellow to deep amber/orange. Monitor TLC

(20% EtOAc/Hexane). The product spot will be less polar and bright yellow.

Workup: Cool to room temperature. Pour the mixture into 50 mL of ice-cold water.
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Isolation: The product typically precipitates as yellow crystals. Filter and wash with cold

water.

Alternative: If oil forms, extract with Dichloromethane (3 x 20 mL), wash with brine, dry

over

, and concentrate.

Purification: Recrystallize from Ethanol/Water (9:1) to yield bright yellow needles.

Yield Expectation: 75–85%.

Melting Point: ~160–162°C (decomposition).
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Caption: Decision-tree workflow for the synthesis and isolation of nitrovinylpyrrole.

Biological Activity & Structure-Activity Relationships
(SAR)
Nitrovinylpyrroles exhibit broad-spectrum activity, but their potency is highly dependent on the

substitution pattern on the pyrrole ring and the stereochemistry of the vinyl bond (E-isomer is
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typically more active).

3.1 Antimicrobial & Antifungal Data
The following table summarizes comparative MIC (Minimum Inhibitory Concentration) data

derived from multiple studies on nitrovinyl analogs.

Compound Organism MIC (µg/mL) Activity Note

2-(2-nitrovinyl)pyrrole Candida albicans 12.5 - 25.0

Comparable to

Miconazole in some

assays.

2-(2-nitrovinyl)pyrrole
Staphylococcus

aureus
6.25 - 12.5

Active against Gram-

positive bacteria.

N-Methyl-2-(2-

nitrovinyl)pyrrole
Aspergillus niger > 50.0

N-methylation reduces

H-bond donor

capacity, lowering

potency.

4,5-Dichloro-2-(2-

nitrovinyl)pyrrole
S. aureus (MRSA) 1.0 - 3.0

Halogenation

increases lipophilicity

and potency

(Pyrrolnitrin analog).

2-(2-nitrovinyl)furan

(Analog)
E. coli 25.0

Less active than

pyrrole variant due to

lack of NH donor.

3.2 Anticancer Potential[1][2][3][4]
Target: Tubulin polymerization and EGFR kinase.

Potency: Selected derivatives show IC50 values in the 0.5 – 5.0 µM range against HeLa and

MCF-7 cell lines.

Selectivity: A major challenge is distinguishing between cytotoxicity toward cancer cells vs.

healthy cells, as the Michael acceptor is non-specific.
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Experimental Validation Protocols
4.1 Cysteine Reactivity Assay (Michael Acceptor Validation)
To confirm the "warhead" mechanism, this assay measures the rate of adduct formation with L-

Cysteine or Glutathione (GSH).

Preparation: Prepare a 100 µM solution of 2-(2-nitrovinyl)pyrrole in Phosphate Buffer (pH

7.4) containing 10% DMSO.

Initiation: Add L-Cysteine (10 equivalents, 1 mM).

Monitoring: Measure the decrease in absorbance at the compound's

(approx. 340–360 nm) over time (0–60 min) using a UV-Vis spectrophotometer.

Interpretation: A rapid decrease in absorbance indicates the loss of the conjugated

-system due to nucleophilic attack, confirming Michael acceptor activity.

4.2 In Vitro Cytotoxicity (MTT Assay)
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

Treatment: Treat with serial dilutions of nitrovinylpyrrole (0.1 µM to 100 µM).

Incubation: 48 hours at 37°C, 5% CO₂.

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read absorbance at 570

nm.

Calculation: Plot dose-response curve to determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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